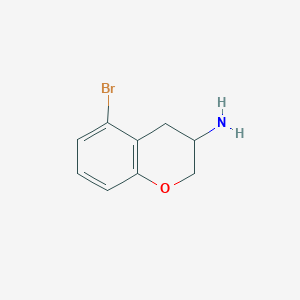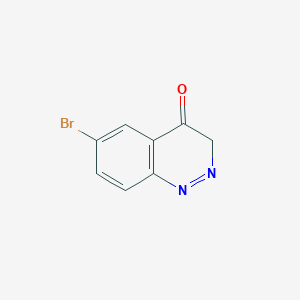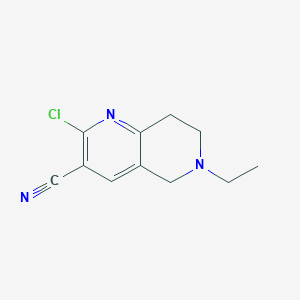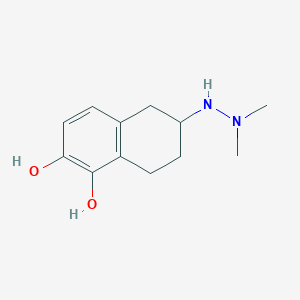
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol es un compuesto orgánico complejo que presenta un grupo funcional hidracina unido a un esqueleto de tetrahidronaftaleno
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol normalmente implica la reacción de 2,2-dimetilhidracina con un derivado de naftaleno adecuado bajo condiciones controladas. Un método común implica el uso de un derivado de hidracina y un compuesto de naftaleno en presencia de un catalizador como paladio sobre carbono. La reacción se lleva a cabo bajo una atmósfera inerte, típicamente nitrógeno o argón, para evitar la oxidación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones controladas de temperatura y presión. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo hidracina se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Varios agentes alquilantes, halógenos y otros electrófilos.
Principales Productos Formados
Oxidación: Formación de naftoquinonas correspondientes.
Reducción: Formación de derivados de hidracina reducidos.
Sustitución: Formación de derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de 6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol implica su interacción con objetivos moleculares específicos. El grupo hidracina puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que lleva a la inhibición o modificación de su actividad. Esta interacción puede afectar diversas vías bioquímicas, lo que convierte al compuesto en un posible candidato para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos Similares
2,2-Dimetilhidracina: Un derivado de hidracina más simple con reactividad similar.
Tetrahidronaftaleno: El compuesto padre sin el grupo hidracina.
Naftoquinonas: Derivados oxidados con propiedades químicas distintas.
Singularidad
6-(2,2-Dimetilhidrazinil)-5,6,7,8-tetrahidronaftaleno-1,2-diol es único debido a la presencia de ambos grupos funcionales hidracina y diol en el esqueleto de tetrahidronaftaleno. Esta combinación confiere una reactividad química y una actividad biológica potencial distintas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
6-(2,2-dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)13-9-4-5-10-8(7-9)3-6-11(15)12(10)16/h3,6,9,13,15-16H,4-5,7H2,1-2H3 |
Clave InChI |
QFTKTIBPHBRQRP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)



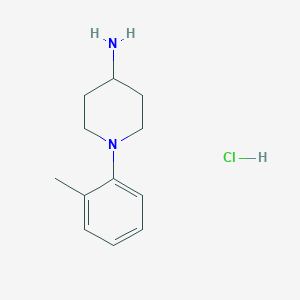





![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
